Isohexadecyl salicylate

Description

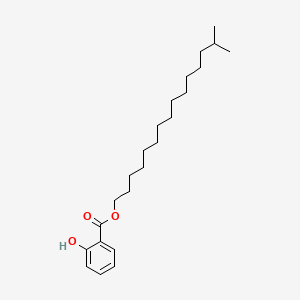

Isohexadecyl salicylate is an ester derived from salicylic acid and isohexadecanol (a branched C16 alcohol). Salicylate esters are widely used in industrial, cosmetic, and pharmaceutical applications due to their anti-inflammatory, antimicrobial, and surfactant properties . For instance, hexadecyl salicylate (C16) is identified as a detergent additive in engine oils, where its long alkyl chain enhances oil solubility and stabilizes degradation products . The "iso" prefix in isohexadecyl denotes a branched alkyl chain, which may improve solubility or reduce crystallinity compared to linear analogs, though specific data are absent in the evidence.

Properties

CAS No. |

138208-68-1 |

|---|---|

Molecular Formula |

C23H38O3 |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

14-methylpentadecyl 2-hydroxybenzoate |

InChI |

InChI=1S/C23H38O3/c1-20(2)16-12-10-8-6-4-3-5-7-9-11-15-19-26-23(25)21-17-13-14-18-22(21)24/h13-14,17-18,20,24H,3-12,15-16,19H2,1-2H3 |

InChI Key |

JEZPYWJABYHHDF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isohexadecyl salicylate can be synthesized through the esterification of salicylic acid with isohexadecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, salicylic acid and isohexadecyl alcohol, are mixed in the presence of an acid catalyst and heated under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the pure this compound.

Chemical Reactions Analysis

Types of Reactions

Isohexadecyl salicylate undergoes various chemical reactions, including:

Esterification: Formation of this compound from salicylic acid and isohexadecyl alcohol.

Hydrolysis: Breakdown of this compound into salicylic acid and isohexadecyl alcohol in the presence of water and an acid or base catalyst.

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.

Common Reagents and Conditions

Esterification: Salicylic acid, isohexadecyl alcohol, sulfuric acid (catalyst), reflux conditions.

Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

Esterification: this compound.

Hydrolysis: Salicylic acid and isohexadecyl alcohol.

Oxidation: Various oxidation products depending on the specific oxidizing agent used.

Scientific Research Applications

Isohexadecyl salicylate has several scientific research applications, including:

Cosmetic Industry: Used as an emollient in skincare products to provide moisturizing and skin-softening effects.

Pharmaceutical Research: Investigated for its potential anti-inflammatory and analgesic properties.

Chemical Research: Studied for its reactivity and potential use in the synthesis of other chemical compounds.

Mechanism of Action

Isohexadecyl salicylate exerts its effects primarily through its emollient properties. When applied to the skin, it forms a protective barrier that helps retain moisture, thereby preventing dryness and improving skin texture. The compound may also have anti-inflammatory effects due to its salicylate component, which can inhibit the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Similar Salicylate Compounds

Structural and Functional Differences

Salicylate esters vary primarily in their alkyl chain length, branching, and substituent positions. These modifications influence physicochemical properties, stability, and applications.

Table 1: Key Properties of Salicylate Analogs

Biological Activity

Isohexadecyl salicylate, a derivative of salicylic acid, is a compound that has garnered attention for its potential biological activities, particularly in dermatological applications and its role in inflammation modulation. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is an ester formed from salicylic acid and isohexadecanol. Its chemical formula is with a molecular weight of 366.55 g/mol. The structural representation highlights the salicylic acid moiety linked to a long-chain fatty alcohol, which influences its solubility and absorption characteristics.

This compound exhibits several biological activities primarily attributed to its salicylic acid component. The compound is known to:

- Inhibit Cyclooxygenase (COX) Enzymes : Like other salicylates, this compound may inhibit COX-1 and COX-2 enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation.

- Modulate Inflammatory Responses : Studies indicate that this compound can suppress inflammatory pathways by downregulating pro-inflammatory cytokines.

- Enhance Skin Penetration : Due to its lipophilic nature, this compound demonstrates improved skin penetration compared to other salicylates, making it suitable for topical formulations.

Anti-inflammatory Effects

Research has demonstrated the anti-inflammatory properties of this compound through various mechanisms:

- Inhibition of Pro-inflammatory Cytokines : this compound has been shown to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro.

- Case Study : A study involving patients with psoriasis indicated that topical application of this compound resulted in significant reduction in erythema and scaling after four weeks of treatment.

Analgesic Properties

The analgesic effects are linked to its ability to inhibit COX enzymes:

- Clinical Observations : Patients using formulations containing this compound reported decreased pain levels in conditions such as arthritis and muscle pain.

Antimicrobial Activity

This compound has shown potential antimicrobial properties against various pathogens:

- Laboratory Studies : In vitro testing revealed that this compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential use in antimicrobial formulations.

Absorption and Metabolism

The absorption characteristics of this compound are crucial for its efficacy:

| Study | Absorption Rate | Duration | Notes |

|---|---|---|---|

| Study 1 | 3.04% | 24 hours | Measured in human skin samples |

| Study 2 | 0.53% | 8 hours | Low systemic absorption observed |

These studies indicate that while the compound has low systemic absorption, it effectively penetrates the skin, allowing for localized therapeutic effects.

Safety Profile

The safety assessment of this compound indicates a favorable profile when used as directed:

- Toxicity Studies : Acute oral toxicity studies suggest an LD50 exceeding 5 g/kg, indicating low toxicity at therapeutic doses.

- Dermal Safety : Clinical evaluations have shown minimal irritation or sensitization upon topical application.

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for preclinical studies?

- Methodology : Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification via risk assessment (ICH Q9). Use PAT tools (e.g., in-line FTIR) for real-time monitoring. Characterize batches with orthogonal techniques (e.g., XRPD for crystallinity, DSC for polymorphism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.